molecular formula C24H24FN5O2S B2357909 N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358709-60-0

N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2357909
CAS RN: 1358709-60-0
M. Wt: 465.55
InChI Key: ICIFHXLGYMCLCP-UHFFFAOYSA-N
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Description

“N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide” is a complex organic compound. It has a molecular formula of C24H25FN4O5 and a molecular weight of 468.5 g/mol . The compound contains several functional groups, including a benzyl group, a fluorophenyl group, a pyrazolopyrimidinyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The compound includes a benzyl group attached to a pyrazolopyrimidinyl group via a sulfanylacetamide linker . The pyrazolopyrimidinyl group also has an ethyl group and a fluorobenzyl group attached to it . Unfortunately, a detailed 3D structure analysis was not found in the available literature.

Scientific Research Applications

Potential Applications in Imaging and Neurodegenerative Disorders

One study discusses the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET). These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors, suggesting potential applications in imaging of neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Applications

Another study explored the development of novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents. These compounds displayed potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Potential in Cancer Therapy

Research into celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities has been conducted. A specific compound in this study demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating potential therapeutic applications in cancer treatment (Küçükgüzel et al., 2013).

Antitumor Activities

Another study synthesized novel compounds with a biologically active pyrazole moiety to evaluate their antitumor activity. One compound, in particular, was found to be more effective than the reference drug, doxorubicin, as a positive control, indicating its potential in antitumor applications (Alqasoumi et al., 2009).

properties

IUPAC Name

N-benzyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-9-11-19(25)12-10-18)33-15-20(31)26-13-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFHXLGYMCLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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